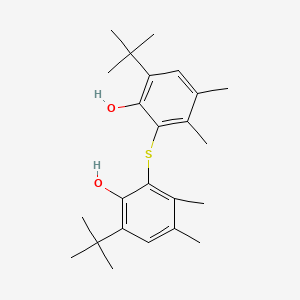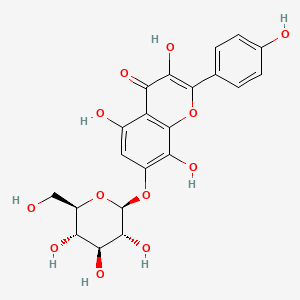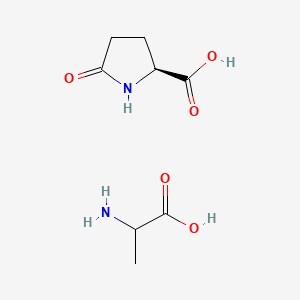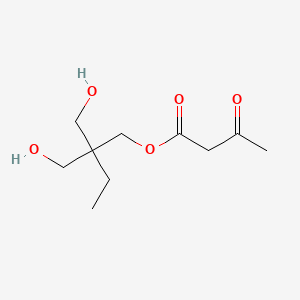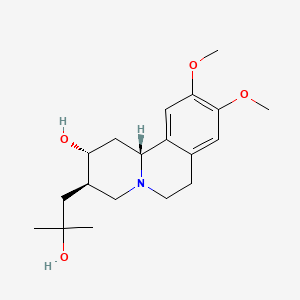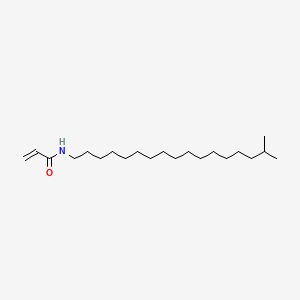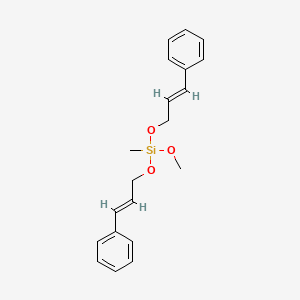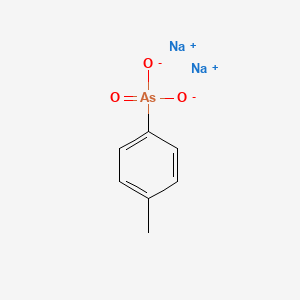
Disodium p-tolylarsonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disodium p-tolylarsonate can be synthesized through the reaction of p-toluidine with arsenic acid, followed by neutralization with sodium hydroxide. The general reaction scheme is as follows:
Reaction of p-toluidine with arsenic acid: [ \text{C}_7\text{H}_9\text{N} + \text{H}_3\text{AsO}_4 \rightarrow \text{C}_7\text{H}_9\text{AsO}_3 + \text{NH}_3 ]
Neutralization with sodium hydroxide: [ \text{C}_7\text{H}_9\text{AsO}_3 + 2\text{NaOH} \rightarrow \text{C}_7\text{H}_7\text{AsNa}_2\text{O}_3 + 2\text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium p-tolylarsonate undergoes various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different arsenic-containing species.
Substitution: The tolyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Reduced arsenic species.
Substitution: A variety of substituted arsonate compounds.
Applications De Recherche Scientifique
Disodium p-tolylarsonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of disodium p-tolylarsonate involves its interaction with cellular components, particularly proteins and enzymes. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This interaction is the basis for its potential therapeutic effects, such as antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium methylarsonate: Similar structure but with a methyl group instead of a tolyl group.
Disodium phenylarsenate: Contains a phenyl group instead of a tolyl group.
Disodium arsanilate: Contains an aniline group instead of a tolyl group.
Uniqueness
Disodium p-tolylarsonate is unique due to the presence of the tolyl group, which imparts distinct chemical properties and reactivity compared to other organoarsenic compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
94313-58-3 |
|---|---|
Formule moléculaire |
C7H7AsNa2O3 |
Poids moléculaire |
260.03 g/mol |
Nom IUPAC |
disodium;(4-methylphenyl)-dioxido-oxo-λ5-arsane |
InChI |
InChI=1S/C7H9AsO3.2Na/c1-6-2-4-7(5-3-6)8(9,10)11;;/h2-5H,1H3,(H2,9,10,11);;/q;2*+1/p-2 |
Clé InChI |
PHPFBGWPXWZIEQ-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC=C(C=C1)[As](=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


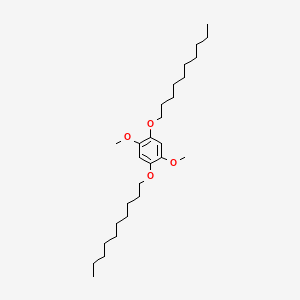


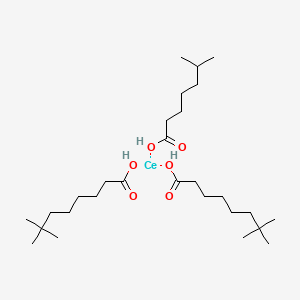
![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
